molecular formula C21H25NO6 B2424916 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1291834-52-0

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No. B2424916
CAS RN: 1291834-52-0
M. Wt: 387.432
InChI Key: UTNALEXZOVONGF-UHFFFAOYSA-N
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Description

“2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate” is a complex organic compound. It seems to be composed of a benzoate group (specifically, 3,4,5-trimethoxybenzoate) and an ethylbenzylamino group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structures determined by X-ray single crystal diffraction .

Scientific Research Applications

Antimicrobial Activity

Methyl 3,4,5-trimethoxybenzoate derivatives, including our compound of interest, share structural similarities with gallic acid and methyl gallates. These natural metabolites are found in plants and exhibit remarkable biological activities. Notably, they demonstrate antimicrobial effects against various pathogens . Researchers have explored their potential as novel antimicrobial agents in pharmaceutical formulations and food preservation.

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including chronic conditions like arthritis and cardiovascular disorders. Studies suggest that methyl 3,4,5-trimethoxybenzoate possesses anti-inflammatory properties . By modulating inflammatory pathways, it may contribute to therapeutic strategies aimed at reducing inflammation and associated tissue damage.

Anticancer Potential

The compound has drawn attention due to its anticancer properties. It may inhibit cancer cell growth and proliferation. Researchers explore its potential as an adjunct therapy or chemopreventive agent . Further investigations are needed to elucidate its precise mechanisms and specific cancer types it may target.

Antioxidant and Free Radical Scavenging

Methyl 3,4,5-trimethoxybenzoate derivatives are primarily known for their antioxidant activity. They protect tissues and cellular structures from oxidative damage caused by reactive oxygen species . These properties are relevant in preventing age-related diseases, cancer, and neurodegenerative conditions.

Metabolic Protection

Reactive oxygen species can degrade essential biomolecules (DNA, lipids, enzymes, and proteins), leading to metabolic dysfunction. The compound’s antioxidant properties make it valuable in safeguarding cellular structures against oxidative stress . Researchers investigate its potential in mitigating age-related metabolic alterations.

Neuroprotection

Given its antioxidant and anti-inflammatory properties, methyl 3,4,5-trimethoxybenzoate may offer neuroprotection . By reducing oxidative damage and inflammation, it could potentially contribute to preventing neurodegenerative diseases such as Alzheimer’s . However, more targeted studies are necessary to validate this application.

properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-5-14-6-8-15(9-7-14)12-22-19(23)13-28-21(24)16-10-17(25-2)20(27-4)18(11-16)26-3/h6-11H,5,12-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNALEXZOVONGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

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